molecular formula C21H19N3O B555184 L-tryptophan beta-naphthylamide CAS No. 3326-63-4

L-tryptophan beta-naphthylamide

Cat. No.: B555184
CAS No.: 3326-63-4
M. Wt: 329.4 g/mol
InChI Key: FVGGFBMEWGARAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

L-Tryptophan-Beta-Naphthylamide primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA, which is then used in the translation process to incorporate tryptophan into growing peptide chains .

Mode of Action

It is known that the compound interacts with its target enzyme, potentially altering its function or activity

Biochemical Pathways

L-Tryptophan, the parent compound of L-Tryptophan-Beta-Naphthylamide, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target

Pharmacokinetics

The compound is known to be a solid at room temperature and has a melting point of 171°c . Its density is predicted to be approximately 1.32 g/cm³, and its refractive index is predicted to be 1.76 . These properties may influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Result of Action

It is known that disruptions in l-tryptophan metabolism, which l-tryptophan-beta-naphthylamide may affect, are associated with several neurological, metabolic, psychiatric, and intestinal disorders

Action Environment

The action, efficacy, and stability of L-Tryptophan-Beta-Naphthylamide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is known to be a solid at room temperature and has a specific melting point . Additionally, the compound’s action and efficacy may be influenced by the presence of other compounds or conditions in its environment.

Biochemical Analysis

Biochemical Properties

L-tryptophan beta-naphthylamide is involved in several biochemical reactions, particularly those related to proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, which cleave the compound to release L-tryptophan and beta-naphthylamine. This interaction is crucial for studying protease activity and specificity . Additionally, this compound can be used as a substrate in enzymatic assays to measure the activity of specific proteases .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin, thereby influencing serotonin levels in cells . This modulation of serotonin levels can impact cell signaling pathways related to mood, behavior, and cognition. Furthermore, the compound’s interaction with proteases can affect protein turnover and degradation, influencing cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for proteases, which cleave the compound to release its constituent parts. This cleavage can lead to the activation or inhibition of downstream signaling pathways, depending on the specific protease involved . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at 4°C, but it can degrade over time, leading to a decrease in its effectiveness in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of protease activity and protein turnover . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate protease activity and influence serotonin levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and protein turnover . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan to serotonin and kynurenine, respectively . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one of the primary transporters involved in the uptake of the compound into cells . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to specific organelles through post-translational modifications and targeting signals . For example, the compound can be localized to the endoplasmic reticulum or lysosomes, where it interacts with proteases and other enzymes involved in protein turnover and degradation . This subcellular localization is crucial for its activity and function in cellular processes.

Chemical Reactions Analysis

L-tryptophan beta-naphthylamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of indole derivatives, while reduction reactions may yield amine derivatives .

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGFBMEWGARAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954902
Record name 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-63-4
Record name (S)-alpha-Amino-N-2-naphthyl-1H-indole-3-propionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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